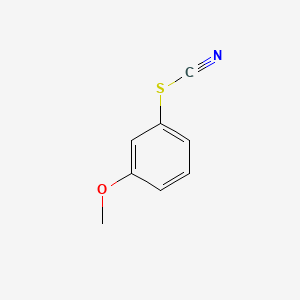
Thiocyanic acid, m-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, m-methoxyphenyl ester is an organic compound with the molecular formula C8H7NOS. It is a member of the thiocyanate family, which is known for its diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a m-methoxyphenyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiocyanic acid, m-methoxyphenyl ester can be synthesized through several methods. One common approach involves the reaction of m-methoxyphenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, m-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, m-methoxyphenyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of thiocyanic acid, m-methoxyphenyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, 4-methoxyphenyl ester
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, m-methoxyphenyl ester is unique due to the presence of the m-methoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
14372-67-9 |
|---|---|
Molekularformel |
C8H7NOS |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(3-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,1H3 |
InChI-Schlüssel |
ADKQMKHKLPZXNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


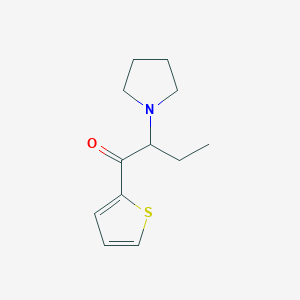
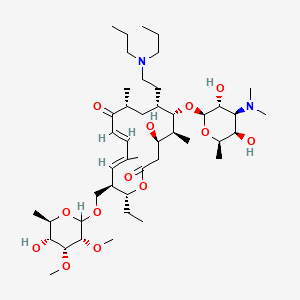
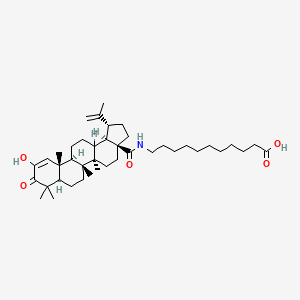
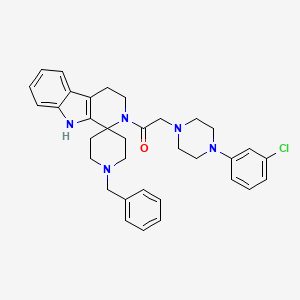
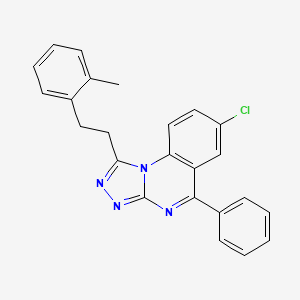
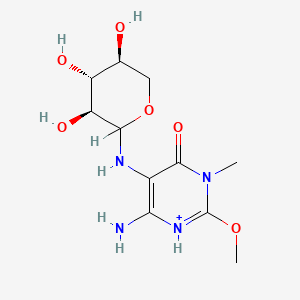
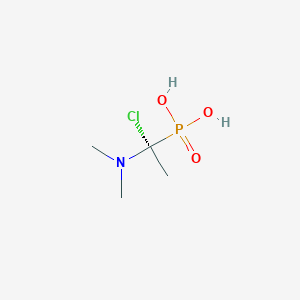
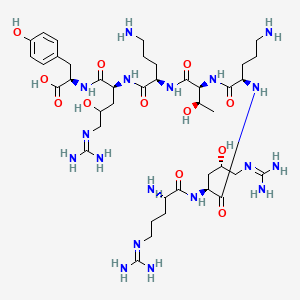
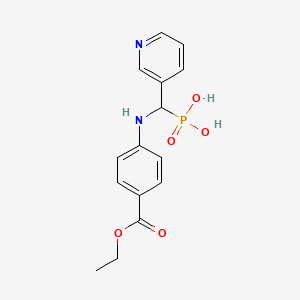
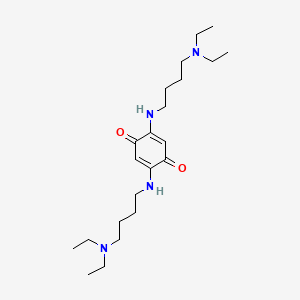
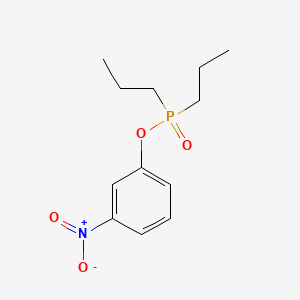
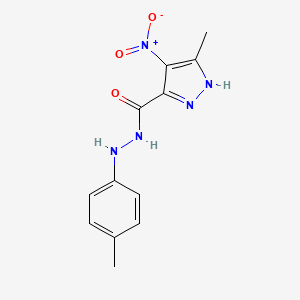
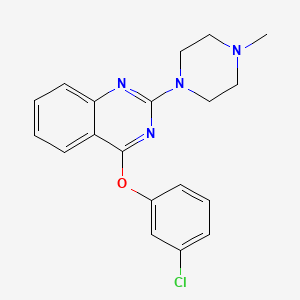
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)
